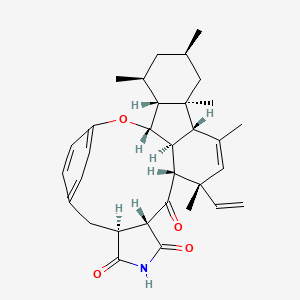
GKK1032B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GKK1032B is an alkaloid compound that can be found in endophytic fungus Penicillium sp . It has been shown to induce the apoptosis of human osteosarcoma MG63 cells through caspase pathway activation .
Molecular Structure Analysis
The molecular structure of GKK1032B is represented by the formula C32H39NO4 . The exact mass is 501.29 and the molecular weight is 501.66 . The SMILES representation is also provided .Physical And Chemical Properties Analysis
GKK1032B has a molecular weight of 501.66 and a formula of C32H39NO4 . It is soluble in dichloromethane, DMSO, and ethanol .Applications De Recherche Scientifique
Apoptosis Induction in Osteosarcoma Cells
GKK1032B has been found to induce apoptosis in human osteosarcoma MG63 cells . The compound activates the caspase pathway, leading to programmed cell death . This suggests potential applications in cancer research, particularly in the development of treatments for osteosarcoma .
Cytotoxicity Against Osteosarcoma Cells
In addition to inducing apoptosis, GKK1032B has shown significant cytotoxicity against the human osteosarcoma cell line MG63 . It has an IC50 value of 3.49 μmol·L –1, indicating a strong inhibitory effect on cell proliferation .
Production from Endophytic Fungi
GKK1032B is a peptide-polyketide hybrid produced by the endophytic fungus Penicillium citrinum . This fungus, isolated from Dendrobium officinale, also produces nine citrinin derivatives . The production of GKK1032B from endophytic fungi suggests potential applications in biotechnology and natural product synthesis .
Antibacterial Activity
Although not directly related to GKK1032B, a similar compound, GKK1032C, has been found to exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus . Given the structural similarities between GKK1032B and GKK1032C, it’s possible that GKK1032B may also have antibacterial properties, which could be a potential area for further research .
Spectroscopic Analysis
The structure of GKK1032B has been determined through spectroscopic methods . This suggests potential applications in analytical chemistry, particularly in the structural elucidation of complex organic compounds .
Potential Therapeutic Applications
Given its cytotoxic effects on osteosarcoma cells and potential antibacterial activity, GKK1032B may have potential therapeutic applications. However, further research is needed to fully understand its mechanisms of action and potential side effects .
Mécanisme D'action
Target of Action
GKK1032B is an alkaloid compound found in the endophytic fungus Penicillium citrinum . The primary target of GKK1032B is the human osteosarcoma cell line MG63 . Osteosarcoma is a type of bone cancer that originates in the cells that form bones. MG63 is a commonly used cell line in osteosarcoma research.
Mode of Action
GKK1032B interacts with its target, the MG63 cells, by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It is a mechanism that allows the body to get rid of damaged or unwanted cells. The induction of apoptosis in cancer cells is a common strategy in cancer treatment.
Biochemical Pathways
The primary biochemical pathway affected by GKK1032B is the caspase pathway . Caspases are a family of protease enzymes that play essential roles in apoptosis. Activation of the caspase pathway leads to a series of events that result in cell death. This pathway is a crucial part of the body’s natural defense against cancer.
Pharmacokinetics
Its significant cytotoxicity against the mg63 cell line suggests that it may have good bioavailability .
Result of Action
The result of GKK1032B’s action is the induction of apoptosis in MG63 cells, leading to cell death . This results in a decrease in the number of cancerous cells, thereby potentially reducing the size of the tumor.
Propriétés
IUPAC Name |
(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-7-31(5)15-18(4)24-23-26(31)27(34)22-21(29(35)33-30(22)36)13-19-8-10-20(11-9-19)37-28(23)25-17(3)12-16(2)14-32(24,25)6/h7-11,15-17,21-26,28H,1,12-14H2,2-6H3,(H,33,35,36)/t16-,17+,21+,22-,23+,24-,25+,26+,28+,31+,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPPHVJLWSRLAC-ZABYPXOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C3C4C(C2(C1)C)C(=CC(C4C(=O)C5C(CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@H]4[C@H]([C@@]2(C1)C)C(=C[C@]([C@@H]4C(=O)[C@H]5[C@H](CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 134865937 | |
Q & A
Q1: Are there any studies investigating the mechanism of action of GKK1032B's antitumor activity?
A3: While its precise mechanism of action remains to be fully elucidated, one study has shown that GKK1032B from endophytic Penicillium citrinum can induce apoptosis in human osteosarcoma MG63 cells. [] This suggests that the compound's antitumor activity may be linked to the activation of apoptotic pathways in cancer cells.
Q2: Are there any known structural analogs of GKK1032B and have their biological activities been investigated?
A4: Yes, a new alkaloid compound, GKK1032C, has been isolated from the endophytic fungus Penicillium sp. CPCC 400817. [] This compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA). [] This finding suggests that structural modifications to the GKK1032B scaffold can potentially lead to compounds with different or enhanced biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


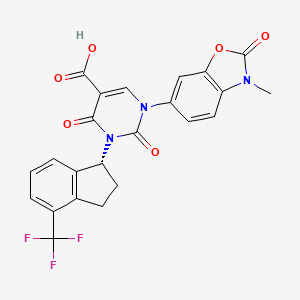
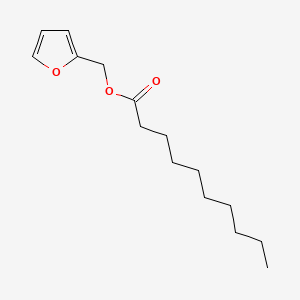

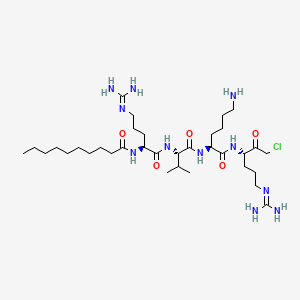


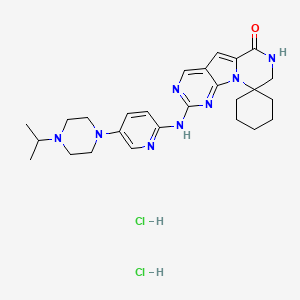
![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)
![8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607583.png)
![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)